Cas no 15870-42-5 (Phosphoric acid,bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester)

Phosphoric acid,bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester structure
15870-42-5 structure
Product Name:Phosphoric acid,bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester
Numero CAS:15870-42-5
MF:C14H30NO4P
MW:307.366065502167
CID:157355
PubChem ID:204166
Update Time:2025-04-19

Phosphoric acid,bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphoric acid,bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester
    • 1-piperidin-1-ylpropan-2-yl dipropan-2-yl phosphate
    • Phosphoric acid diisopropyl 1-(piperidinomethyl)ethyl ester
    • Phosphoric acid, bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester (9CI)
    • Phosphoric acid, diisopropyl 1-methyl-2-piperidinoethyl ester (8CI)
    • DS32
    • DS-32
    • 1-Piperidinoisopropyldiisopropylphosphate
    • Phosphoric acid 1-methyl-2-(1-piperidinyl)ethylbis(1-methylethyl) ester
    • Phosphoric acid, diisopropyl ester, ester with 1-methyl-2-piperidinoethanol
    • Diisopropyl (1-piperidino-2-propyl) phosphate
    • Phosphoric acid, diisopropyl 1-methyl-2-piperidinoethyl ester
    • DTXSID40935968
    • 1-(piperidin-1-yl)propan-2-yl dipropan-2-yl phosphate
    • Phosphoric acid, diisopropyl(1-piperidino-2-propyl) ester
    • BRN 1317787
    • 15870-42-5
    • Phosphoric acid, bis(1-methylethyl) 1-methyl-2-(1-piperidinyl)ethyl ester
    • Inchi: 1S/C14H30NO4P/c1-12(2)17-20(16,18-13(3)4)19-14(5)11-15-9-7-6-8-10-15/h12-14H,6-11H2,1-5H3
    • Chiave InChI: CIMGFDPFMIWLTH-UHFFFAOYSA-N
    • Sorrisi: P(=O)(OC(C)C)(OC(C)C)OC(C)CN1CCCCC1

Proprietà calcolate

  • Massa esatta: 307.1914
  • Massa monoisotopica: 307.191245
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 8
  • Complessità: 302
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 48
  • XLogP3: 2.4

Proprietà sperimentali

  • Densità: 1.041
  • Punto di ebollizione: 367.1°Cat760mmHg
  • Punto di infiammabilità: 175.8°C
  • Indice di rifrazione: 1.457
  • PSA: 48
  • LogP: 3.77340
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.